molecular formula C27H24ClFN6O5S B12276182 Ravoxertinib besylate CAS No. 1817728-45-2

Ravoxertinib besylate

Cat. No.: B12276182
CAS No.: 1817728-45-2
M. Wt: 599.0 g/mol
InChI Key: TWSFAQBOAWKKIH-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ravoxertinib besylate is a small molecule inhibitor that targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily investigated for its potential therapeutic applications in treating various types of cancer and neurological disorders. The compound is known for its high selectivity and potency in inhibiting ERK1/2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ravoxertinib besylate involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

    Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Substitution reactions: Various substitution reactions are carried out to introduce functional groups such as chloro, fluoro, and hydroxyl groups at specific positions on the pyrimidine ring.

    Coupling reactions: The final step involves coupling the pyrimidine core with other intermediates to form the complete Ravoxertinib molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ravoxertinib besylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups on the molecule.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activity .

Scientific Research Applications

Ravoxertinib besylate has a wide range of scientific research applications, including:

Mechanism of Action

Ravoxertinib besylate exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival. By inhibiting ERK1/2, this compound can disrupt these processes, leading to the suppression of cancer cell growth and the improvement of neurological outcomes in certain disorders .

Comparison with Similar Compounds

Similar Compounds

    Trametinib: Another inhibitor of the MAPK pathway, specifically targeting MEK1/2.

    Cobimetinib: A selective inhibitor of MEK1/2, used in combination with other therapies for cancer treatment.

    Selumetinib: An inhibitor of MEK1/2, investigated for its potential in treating various cancers.

Uniqueness of Ravoxertinib Besylate

This compound is unique due to its high selectivity and potency in inhibiting ERK1/2. Unlike other inhibitors that target upstream components of the MAPK pathway, this compound directly targets ERK1/2, providing a more specific approach to modulating this signaling pathway. This specificity makes it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

1817728-45-2

Molecular Formula

C27H24ClFN6O5S

Molecular Weight

599.0 g/mol

IUPAC Name

benzenesulfonic acid;1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one

InChI

InChI=1S/C21H18ClFN6O2.C6H6O3S/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;7-10(8,9)6-4-2-1-3-5-6/h2-11,18,30H,12H2,1H3,(H,24,26,27);1-5H,(H,7,8,9)/t18-;/m1./s1

InChI Key

TWSFAQBOAWKKIH-GMUIIQOCSA-N

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.